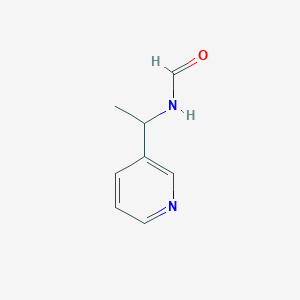

N-(1-pyridin-3-ylethyl)formamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(1-pyridin-3-ylethyl)formamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c1-7(10-6-11)8-3-2-4-9-5-8/h2-7H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXOPFWHGVDOZIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CN=CC=C1)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20378036 | |

| Record name | N-(1-pyridin-3-ylethyl)formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20378036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21131-85-1 | |

| Record name | N-(1-pyridin-3-ylethyl)formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20378036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"N-(1-pyridin-3-ylethyl)formamide" chemical properties

An In-depth Technical Guide to the Chemical Properties of N-(1-pyridin-3-ylethyl)formamide

Introduction

This compound is a heterocyclic organic compound featuring a pyridine ring and a formamide functional group. As a derivative of both pyridine and formamide, it holds potential as a valuable synthetic intermediate in medicinal chemistry and materials science. The pyridine moiety is a ubiquitous scaffold in numerous pharmaceuticals and agrochemicals, while the formamide group serves as a versatile precursor to amines and other nitrogen-containing heterocycles.[1][2] This guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications, synthesized from available technical data for researchers and drug development professionals. The compound, identified as novel in recent research, presents an interesting target for further investigation.[3]

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These values are based on predictive models and experimental data where available.

| Property | Value | Source |

| CAS Number | 21131-85-1 | [4] |

| Molecular Formula | C₈H₁₀N₂O | [5] |

| Molecular Weight | 150.18 g/mol | Inferred from Formula |

| IUPAC Name | This compound | [4] |

| Boiling Point | 364.6 ± 25.0 °C (Predicted) | [4] |

| Density | 1.081 ± 0.06 g/cm³ (Predicted) | [4] |

| pKa | 15.09 ± 0.23 (Predicted) | [4] |

| Canonical SMILES | CC(NC=O)C1=CC=CN=C1 | [5] |

| InChI | InChI=1S/C8H10N2O/c1-7(10-6-11)8-2-4-9-5-3-8/h2-7H,1H3,(H,10,11) | [5] |

Synthesis via Microwave-Assisted Leuckart Reaction

This compound can be efficiently synthesized via a rapid, microwave-assisted Leuckart reaction.[3] This classic reaction in organic chemistry is a reductive amination process where a carbonyl compound (a ketone or aldehyde) is converted into an amine using formamide or its derivatives.[6][7] In this specific synthesis, formamide serves as both the nitrogen source and the reducing agent.[8]

The choice of the Leuckart reaction is strategic. The nitrogen atom in the pyridine ring of the starting material, 3-acetylpyridine, acts as an electron-withdrawing group. This electronic effect increases the electrophilicity of the adjacent carbonyl carbon, making it more susceptible to nucleophilic attack and thereby accelerating the reaction rate, comparable to acetophenones with other electron-withdrawing substituents.[3]

Reaction Scheme

3-Acetylpyridine reacts with formamide under elevated temperatures to yield this compound.

-

Starting Materials: 3-Acetylpyridine, Formamide

-

Product: this compound

-

Reaction Type: Leuckart Reaction (Reductive Amination)[3][6]

Experimental Protocol

The following protocol is based on a documented 10 mmol scale synthesis.[3]

-

Reaction Setup: Combine 3-acetylpyridine (10 mmol) and an excess of formamide in a suitable microwave reaction vessel.

-

Heating: Heat the mixture to a temperature range of 180-194 °C.

-

Reaction Time: Maintain the temperature for approximately 10 minutes, during which the reaction should reach completion.[3]

-

Isolation: After cooling, the product is isolated from the reaction mixture using liquid-liquid extraction.

-

Purification: The crude product is purified by column chromatography to yield pure this compound.

-

Yield: An isolated yield of 56% (0.8520 g) has been reported for this method.[3]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Structural Elucidation and Spectroscopic Analysis

The structure of this compound has been confirmed using NMR spectroscopy and elemental analysis.[3] While specific spectral data is not publicly available, the expected NMR signals can be predicted based on its molecular structure.

-

¹H NMR: The spectrum would be expected to show distinct signals for the formyl proton (CHO), the methine proton (CH), the methyl protons (CH₃), and the four aromatic protons of the pyridine ring. The formyl proton typically appears as a singlet or a doublet (due to coupling with the N-H proton) in the downfield region (around 8.0-8.5 ppm). The pyridine protons would resonate in the aromatic region (7.0-8.5 ppm).

-

¹³C NMR: The carbon spectrum would show signals for the formyl carbonyl carbon (around 160-165 ppm), the carbons of the pyridine ring, and the two aliphatic carbons of the ethyl group.

Potential Applications in Research and Drug Development

This compound is a promising building block for chemical synthesis due to its dual functionality.

-

Precursor to Chiral Amines: The formamide group can be readily hydrolyzed under acidic or basic conditions to yield the primary amine, 1-(3-pyridyl)ethylamine.[9] This amine is a valuable chiral building block for the synthesis of biologically active compounds.[10][11]

-

Pharmaceutical Scaffolding: The pyridylethylamine core is a structural motif found in various pharmacologically active molecules. The ability to synthesize and further functionalize this compound opens avenues for creating libraries of novel compounds for drug discovery campaigns.[2]

-

Ligand Synthesis: Pyridine-containing molecules are widely used as ligands in coordination chemistry and catalysis. The formamide nitrogen can also participate in metal coordination, making this compound a candidate for the development of novel ligands.[12]

Safety and Handling

No specific safety data sheet (SDS) is available for this compound. Therefore, handling precautions must be based on the properties of its reactants and related chemical structures.

-

Reactant Hazards: The synthesis involves formamide, a substance classified as a reproductive toxin (H360FD), a suspected carcinogen (H351), and a substance that may cause organ damage through prolonged or repeated exposure.[13][14]

-

Structural Analogue Hazards: The corresponding amine, 1-(3-pyridyl)ethylamine, is classified as corrosive and can cause severe skin burns and eye damage.[9] A similar hazard profile should be assumed for the formamide derivative until proven otherwise.

-

Recommended Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[13]

-

Avoid inhalation of vapors and direct contact with skin and eyes.[15]

-

In case of exposure, seek immediate medical attention.

-

References

- Rapid synthesis of N-[1-(3-pyridyl) ethyl) formamide | Poster Board #808. Google Grounding API

- N-(1-PYRIDIN-3-YL-ETHYL)-FORMAMIDE | 21131-85-1. ChemicalBook

- N-[1-(pyridin-4-yl)ethyl]formamide. Fluorochem

- 1-(3-Pyridyl)ethylamine, 96%. Fisher Scientific

- (R)-1-(Pyridin-3-yl)ethan-1-amine. ChemScene

- (R)-1-(Pyridin-3-yl)ethanamine. PubChem - NIH

- Synthesis, Characterisation, and Coordination Behaviour of Novel Pyridyl‐formamidine Based Mn(I), Cu(II), Zn(II), and Pd(II) Complexes.

- Synthesis and fungicidal activity of substituted 1-(3-pyridyl)-2-(4- chlorophenoxy)-ethanols-1.

- β-Phenethylamine Synthesis: N-Pyridinium Aziridines as L

- Safety D

- SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific

- Formamide - SAFETY D

- Leuckart-Wallach Reaction & Eschweiler-Clarke Reaction. Alfa Chemistry

- A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. MDPI

- The Leuckart Reaction. Chemistry LibreTexts

- SAFETY DATA SHEET. FUJIFILM Wako ChemicalsH2RKnABmw==)

Sources

- 1. researchgate.net [researchgate.net]

- 2. β-Phenethylamine Synthesis: N-Pyridinium Aziridines as Latent Dual Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Rapid synthesis of N-[1-(3-pyridyl) ethyl) formamide | Poster Board #808 - American Chemical Society [acs.digitellinc.com]

- 4. N-(1-PYRIDIN-3-YL-ETHYL)-FORMAMIDE | 21131-85-1 [chemicalbook.com]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction [mdpi.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. 1-(3-Pyridyl)ethylamine, 96% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 10. chemscene.com [chemscene.com]

- 11. (R)-1-(Pyridin-3-yl)ethanamine | C7H10N2 | CID 1084920 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. carlroth.com:443 [carlroth.com:443]

- 14. pentachemicals.eu [pentachemicals.eu]

- 15. fishersci.com [fishersci.com]

Chemo-Structural Analysis and Synthetic Utility of N-(1-pyridin-3-ylethyl)formamide

Executive Summary

N-(1-pyridin-3-ylethyl)formamide (CAS: 21131-85-1) represents a critical "pivot" intermediate in the synthesis of pyridine-based pharmacophores. Structurally, it serves as a stable, masked precursor to 1-(3-pyridyl)ethylamine , a primary amine moiety found in diverse therapeutic agents ranging from calcilytics to acetylcholine esterase inhibitors (analogues of Rivastigmine).

This technical guide provides a rigorous analysis of its molecular architecture, a self-validating protocol for its synthesis via the Leuckart-Wallach reaction, and its downstream utility in drug development.

Molecular Architecture & Dynamics

Structural Components

The molecule consists of three distinct functional domains, each dictating specific reactivities:

-

The Pyridine Ring (3-Position): Unlike the 2- or 4-positions, the 3-position is electronically similar to a benzene ring but electron-deficient due to the nitrogen sink. This makes the ring resistant to electrophilic attack but susceptible to nucleophilic substitution under forcing conditions.

-

The Chiral Ethyl Linker: The C1 carbon of the ethyl group is a stereocenter. The molecule exists as

and -

The Formamide Motif: The

-formyl group acts as a protecting group for the amine. It exhibits restricted rotation around the C-N bond (

Physicochemical Profile[1]

-

Molecular Formula:

-

Molecular Weight: 150.18 g/mol

-

Physical State: Typically a viscous, pale yellow oil or low-melting solid (hygroscopic).

-

Solubility: Highly soluble in polar organic solvents (DCM, MeOH, DMSO); moderately soluble in water due to the pyridine nitrogen.

Synthetic Protocol: The Leuckart-Wallach Route

The most robust synthesis of this compound involves the reductive amination of 3-acetylpyridine using formamide and formic acid. This method is preferred over direct formylation of the amine because it builds the chiral center and the nitrogen bond simultaneously from the inexpensive ketone.

Reaction Mechanism

The reaction proceeds via a high-temperature hydride transfer. The formamide acts as both the nitrogen source and the reducing agent (via decomposition to formate).

Figure 1: Mechanistic flow of the Leuckart-Wallach reaction transforming 3-acetylpyridine to the target formamide.

Experimental Procedure (Optimized Thermal Method)

Objective: Synthesis of this compound on a 10 mmol scale.

Reagents:

-

3-Acetylpyridine (1.21 g, 10 mmol)

-

Formamide (2.0 mL, ~50 mmol) - Excess required as solvent and reagent.

-

Formic Acid (98%, 0.5 mL) - Catalyst/Hydride source.

Step-by-Step Protocol:

-

Setup: Equip a 25 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Crucial: Use a Claisen head to allow a thermometer to monitor internal temperature.

-

Charging: Add 3-acetylpyridine, formamide, and formic acid.

-

Thermal Initiation: Heat the mixture in an oil bath. The internal temperature must reach 160–180°C .

-

Causality: Temperatures below 160°C favor the formation of the intermediate imine but fail to provide sufficient energy for the decarboxylative hydride transfer (evolution of

).

-

-

Reaction: Maintain reflux for 4–6 hours (or 10–20 mins if using microwave assistance at 300W). Monitor via TLC (System: 10% MeOH in DCM).

-

Quenching: Cool the reaction mixture to room temperature. Pour into 50 mL of water.

-

Extraction:

-

Basify the aqueous solution to pH 9-10 using saturated

. Why? To ensure the pyridine ring is deprotonated and soluble in the organic phase. -

Extract with Ethyl Acetate (

mL).

-

-

Purification:

Yield Expectation: 55–65% isolated yield.

Analytical Characterization

To validate the structure, the following spectroscopic signatures must be confirmed.

| Technique | Key Signal | Interpretation |

| 1H NMR (CDCl3) | Pyridine | |

| Formyl proton (-CHO). Often appears as two peaks due to rotamers. | ||

| Methine proton (CH) of the ethyl group. Chiral center. | ||

| Methyl group doublet. | ||

| IR Spectroscopy | 1660–1670 cm | Strong C=O stretch (Amide I band). |

| Mass Spectrometry | m/z 151 | Protonated molecular ion. |

Applications in Drug Development[3][4]

The "Masked Amine" Strategy

In multi-step synthesis, primary amines are prone to oxidation or unwanted alkylation. The formamide group in this compound serves as a robust protecting group that withstands acidic conditions better than a Boc group but can be removed via alkaline hydrolysis.

Pathway to Isocyanides (Ugi Reaction)

Dehydration of this formamide using

Figure 2: Divergent synthetic utility of the formamide intermediate.

References

-

Leuckart Reaction Optimization

-

General Pyridine Synthesis & Properties

- Title: The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design.

- Source: N

-

URL:[Link]

-

Chemical Identity & CAS

-

Leuckart Mechanism & Formamide Role

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Rapid synthesis of N-[1-(3-pyridyl) ethyl) formamide | Poster Board #808 - American Chemical Society [acs.digitellinc.com]

- 3. N-(1-PYRIDIN-3-YL-ETHYL)-FORMAMIDE | 21131-85-1 [chemicalbook.com]

- 4. skoge.folk.ntnu.no [skoge.folk.ntnu.no]

- 5. CA2695203A1 - Improved method for the synthesis of substituted formylamines and substituted amines - Google Patents [patents.google.com]

- 6. US8329948B2 - Method for the synthesis of substituted formylamines and substituted amines - Google Patents [patents.google.com]

- 7. chemistry.mdma.ch [chemistry.mdma.ch]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to N-(1-pyridin-3-ylethyl)formamide: Synthesis, Characterization, and Therapeutic Potential

Abstract

This technical guide provides a comprehensive overview of N-(1-pyridin-3-ylethyl)formamide, a pyridine-containing heterocyclic amide with significant potential in medicinal chemistry. While direct and extensive literature on this specific molecule is nascent, this document synthesizes available data, established synthetic methodologies, and the well-documented biological activities of structurally related compounds to present a thorough technical profile. We will delve into a detailed, field-proven protocol for its synthesis via the Leuckart reaction, outline expected characterization data, and explore the logical framework for investigating its therapeutic applications, particularly in oncology and infectious diseases. Furthermore, this guide presents a foundational in silico analysis of its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties to inform future drug development endeavors. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Introduction: The Scientific Rationale

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Its presence is associated with a wide array of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[3][4] The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, enhancing interactions with biological targets and improving the pharmacokinetic profile of drug candidates.[1] The formamide group, on the other hand, is a versatile functional group found in various pharmaceuticals and is a key structural element in molecules with diverse biological functions.

This compound merges these two important pharmacophores. Its synthesis from readily available starting materials and the established biological significance of its constituent moieties make it a compelling candidate for further investigation in drug discovery programs. This guide aims to provide the foundational knowledge and practical protocols necessary to synthesize, characterize, and evaluate the therapeutic potential of this promising molecule.

Synthesis of this compound: The Leuckart Reaction

The most direct and efficient method for the synthesis of this compound is the Leuckart reaction, a classic method for the reductive amination of aldehydes and ketones.[5][6][7][8] This one-pot reaction utilizes formamide as both the amine source and the reducing agent, offering a straightforward route to the desired N-formylated product from 3-acetylpyridine.[5][8]

Reaction Mechanism

The Leuckart reaction proceeds through a multi-step mechanism. Initially, formamide acts as a nucleophile, attacking the carbonyl carbon of 3-acetylpyridine. Subsequent dehydration leads to the formation of an N-formyl imine intermediate. A key step involves the transfer of a hydride from a second molecule of formamide (or formic acid, which can be generated in situ), reducing the imine to the final formamide product.

Sources

- 1. Computational methods for the prediction of 'drug-likeness' - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N’-bis-Formyl-o-tolidine | MDPI [mdpi.com]

- 3. Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. CA2695203A1 - Improved method for the synthesis of substituted formylamines and substituted amines - Google Patents [patents.google.com]

- 6. scribd.com [scribd.com]

- 7. m.youtube.com [m.youtube.com]

- 8. mdpi.com [mdpi.com]

Introduction: Unveiling the Potential of Pyridinylethylamides

In the vast and intricate world of medicinal chemistry, the pyridine scaffold stands as a cornerstone, a privileged structure found in numerous approved drugs and bioactive molecules. Its unique electronic properties and ability to engage in various intermolecular interactions make it a highly sought-after motif in drug design. This technical guide delves into the chemical space surrounding a specific, yet representative, member of this family: N-(1-pyridin-3-ylethyl)formamide . While data on this precise molecule is nascent, its structural elements—a pyridine ring, an ethyl linker, and a formamide group—are prevalent in a wide array of pharmacologically active compounds.

This document serves as an in-depth exploration for researchers, scientists, and drug development professionals, providing a comprehensive overview of the synthesis, structure-activity relationships (SAR), and potential therapeutic applications of this compound and its analogs. By examining related chemical entities, we aim to illuminate the path for future research and development in this promising area. Our approach is grounded in established scientific principles, drawing from the collective knowledge of synthetic organic chemistry, pharmacology, and computational modeling to provide a robust and actionable resource.

I. The Core Moiety: Understanding the Building Blocks

The structure of this compound can be deconstructed into three key components, each contributing to its overall physicochemical and pharmacological profile. Understanding the individual roles of these fragments is paramount to designing novel analogs with desired properties.

-

The Pyridine Ring: As a six-membered heteroaromatic ring containing a nitrogen atom, pyridine is a weak base. The position of the nitrogen atom significantly influences the molecule's electronic distribution and its ability to act as a hydrogen bond acceptor. In the case of the 3-substituted pyridine, the nitrogen atom's electron-withdrawing inductive effect and its meta-position relative to the ethylamide substituent will impact the reactivity and binding characteristics of the entire molecule. Pyridine and its derivatives are known to be key components in a variety of biologically active compounds.[1][2]

-

The Ethyl Linker: The two-carbon chain connecting the pyridine ring to the formamide group provides conformational flexibility. This flexibility allows the molecule to adopt various spatial arrangements, which can be crucial for optimal interaction with a biological target. Modifications to this linker, such as increasing its length, introducing rigidity (e.g., through cyclization), or adding substituents, are common strategies in medicinal chemistry to fine-tune activity and selectivity.

-

The Formamide Group: The -NHCHO functional group is a critical pharmacophore. The nitrogen and oxygen atoms can act as hydrogen bond donors and acceptors, respectively, facilitating strong interactions with biological macromolecules. The formamide moiety is also a key structural feature in a range of compounds with diverse biological activities, from enzyme inhibitors to receptor modulators.

II. Synthetic Strategies: Building the Pyridinylethylamide Scaffold

Proposed Synthetic Workflow

The most direct approach to this compound would likely involve the formylation of the corresponding amine, 1-(pyridin-3-yl)ethanamine. This precursor can be synthesized from 3-acetylpyridine.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol: A Generalizable Approach

The following protocol is a generalized procedure based on common laboratory practices for reductive amination and formylation. Researchers should optimize conditions for the specific substrate.

Step 1: Synthesis of 1-(pyridin-3-yl)ethanamine via Reductive Amination of 3-Acetylpyridine

-

Reaction Setup: To a solution of 3-acetylpyridine (1.0 eq) in a suitable solvent (e.g., methanol, ethanol) in a round-bottom flask, add ammonium acetate (10 eq) and sodium cyanoborohydride (1.5 eq) at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 24-48 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, quench the reaction by the slow addition of 1M HCl. Basify the mixture with 1M NaOH until a pH of >10 is reached.

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane, ethyl acetate) three times.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford 1-(pyridin-3-yl)ethanamine.

Step 2: Formylation of 1-(pyridin-3-yl)ethanamine

-

Reaction Setup: Dissolve 1-(pyridin-3-yl)ethanamine (1.0 eq) in an excess of ethyl formate (which acts as both solvent and reagent).

-

Reaction Conditions: Heat the mixture to reflux for 12-24 hours.

-

Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.

-

Purification: Upon completion, remove the excess ethyl formate under reduced pressure. The resulting crude this compound can be purified by recrystallization or column chromatography. An alternative method involves using N-formyl imide with a catalytic amount of p-toluenesulfonic acid monohydrate in water.[3]

III. Structure-Activity Relationship (SAR) Insights from Analogs

The true potential of the this compound scaffold lies in the ability to systematically modify its structure to optimize for a specific biological target. By examining SAR studies of related compound classes, we can infer how changes to our core molecule might impact its activity.

Key Modification Points and Their Potential Impact

Caption: Key points for SAR studies on the this compound scaffold.

1. Modifications of the Pyridine Ring:

-

Positional Isomers: Moving the ethylformamide group to the 2- or 4-position of the pyridine ring will significantly alter the molecule's dipole moment and steric profile, likely leading to different biological activities.

-

Substitution: The addition of substituents (e.g., halogens, alkyl, alkoxy groups) to the pyridine ring can modulate its electronics, lipophilicity, and metabolic stability. For instance, electron-withdrawing groups can influence the pKa of the pyridine nitrogen.[5]

2. Modifications of the Ethyl Linker:

-

Homologation: Increasing the linker length to propyl, butyl, etc., can probe the size of the binding pocket of a target protein.

-

Rigidification: Incorporating the linker into a cyclic system, such as a piperidine or pyrrolidine ring, can lock the conformation and potentially increase binding affinity by reducing the entropic penalty of binding. Studies on piperidinylpyrrolopyridine derivatives have shown that the nature of the chain bonded to the piperidine is crucial for in vivo duration of action.[6]

-

Chirality: The carbon atom attached to the pyridine ring is a chiral center. The two enantiomers may exhibit different pharmacological activities and potencies, a common phenomenon in drug action.

3. Modifications of the Formamide Group:

-

Amide Analogs: Replacing the formyl group with larger acyl groups (e.g., acetyl, benzoyl) can explore additional binding interactions.

-

Bioisosteric Replacement: The formamide group can be replaced with other functional groups that have similar electronic and steric properties, such as a thioformamide, sulfonamide, or reversed amide.

Quantitative Data from Analog Studies

While specific data for this compound is unavailable, we can present a hypothetical table based on SAR trends observed in related pyridine derivatives to illustrate the potential impact of modifications.[7][8]

| Compound | R1 (Pyridine Sub.) | Linker | Amide Group | Hypothetical IC50 (nM) vs. Target X |

| Parent | H | -CH(CH3)- | -NHCHO | 500 |

| Analog 1 | 5-Cl | -CH(CH3)- | -NHCHO | 150 |

| Analog 2 | H | -(CH2)2- | -NHCHO | >1000 |

| Analog 3 | H | -CH(CH3)- | -NHCOCH3 | 250 |

| Analog 4 | H | (R)-CH(CH3)- | -NHCHO | 50 |

| Analog 5 | H | (S)-CH(CH3)- | -NHCHO | 800 |

This table is for illustrative purposes only and does not represent actual experimental data.

IV. Potential Therapeutic Applications: A Landscape of Possibilities

Given the diverse biological activities reported for pyridine-containing compounds, this compound and its analogs could be explored for a multitude of therapeutic applications.[9][10][11][12]

-

Anticancer Activity: Many pyridine derivatives have demonstrated cytotoxic effects against various cancer cell lines.[10] The mechanism of action often involves the inhibition of kinases, topoisomerases, or other enzymes crucial for cancer cell proliferation.

-

Antimicrobial and Antifungal Activity: The nitrogen atom in the pyridine ring can interact with metal ions in enzymes that are essential for microbial growth. SAR studies on coumarin derivatives have shown that electron-withdrawing groups favor antifungal activity.[5]

-

Anti-inflammatory Effects: Certain pyridine analogs have been shown to inhibit pro-inflammatory cytokines and enzymes like cyclooxygenase (COX).

-

Central Nervous System (CNS) Activity: The ability of the pyridine nitrogen to be protonated at physiological pH can facilitate interactions with receptors and ion channels in the CNS. Histamine H1 antagonists with a piperidinylpyrrolopyridine core have been developed.[6]

V. Future Directions and Conclusion

The exploration of this compound and its related compounds presents a fertile ground for drug discovery. This technical guide has laid out a foundational understanding of this chemical space, from synthetic accessibility to potential biological applications.

The path forward for researchers should involve:

-

Synthesis and Characterization: The first step is the successful synthesis and thorough characterization of this compound to serve as a benchmark for future analog development.

-

Broad Biological Screening: The parent compound and a focused library of analogs should be screened against a diverse panel of biological targets to identify initial hits.

-

Iterative SAR Studies: Once a promising hit is identified, a systematic SAR study, guided by the principles outlined in this guide, should be undertaken to optimize potency, selectivity, and pharmacokinetic properties.

-

Computational Modeling: In silico methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, can be employed to rationalize experimental findings and guide the design of new analogs.

References

-

Fonquerna, S., et al. (2005). Synthesis and structure-activity relationships of piperidinylpyrrolopyridine derivatives as potent and selective H-1 antagonists. Bioorganic & Medicinal Chemistry Letters, 15(5), 1313-1317. [Link]

-

Reddy, T. J., et al. (2020). Facile access to N-formyl imide as an N-formylating agent for the direct synthesis of N-formamides, benzimidazoles and quinazolinones. Organic & Biomolecular Chemistry, 18(3), 489-494. [Link]

-

Krasavin, M. (2018). Rapid synthesis of N-methyl-N-[1-(4-pyridyl)ethyl]formamide. Journal of Chemical Research, 42(10), 522-524. [Link]

- Cislak, F. E., & Wheeler, W. R. (1957). U.S. Patent No. 2,807,618. Washington, DC: U.S.

-

Motswainyana, M. M., et al. (2025). Synthesis, Characterisation, and Coordination Behaviour of Novel Pyridyl-formamidine Based Mn(I), Cu(II), Zn(II), and Pd(II) Complexes. European Journal of Inorganic Chemistry. [Link]

- D'Angelo, J. G., et al. (2005). U.S.

-

Al-Warhi, T., et al. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. Scientific Reports, 15(1), 1-14. [Link]

-

de Oliveira, A. B., et al. (2018). Synthesis, Structure-Activity Relationships (SAR) and in Silico Studies of Coumarin Derivatives with Antifungal Activity. Molecules, 23(11), 2823. [Link]

-

Göktaş, O., et al. (2008). Biological activity of 1-aryl-3-phenethylamino-1-propanone hydrochlorides and 3-aroyl-4-aryl-1-phenethyl-4-piperidinols on PC-3 cells and DNA topoisomerase I enzyme. Arzneimittelforschung, 58(10), 539-544. [Link]

-

Barrow, J. C., et al. (2004). Synthesis and biological activity of new pyridone diaryl ether non-nucleoside inhibitors of HIV-1 reverse transcriptase. Organic & Biomolecular Chemistry, 2(19), 2747-2753. [Link]

-

Mock, E. D., et al. (2021). Structure-Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. Journal of Medicinal Chemistry, 64(3), 1547-1562. [Link]

-

The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2022). In Pyridine and Its Derivatives: Synthesis, Properties and Applications. IntechOpen. [Link]

-

PubChem. (n.d.). N-(Pyridin-3-Ylmethyl)thioformamide. National Center for Biotechnology Information. [Link]

-

Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (2022). Current Organic Chemistry, 26(10), 946-963. [Link]

-

Hollingworth, R. M. (1976). Chemistry, biological activity, and uses of formamidine pesticides. Environmental Health Perspectives, 14, 57-69. [Link]

-

Al-Masoudi, N. A., et al. (2022). New N-Alkylated Heterocyclic Compounds as Prospective NDM1 Inhibitors: Investigation of In Vitro and In Silico Properties. Molecules, 27(13), 4165. [Link]

-

Lonsdale, M. D., et al. (2024). 5-(Pyridin-3-yl)-3,4-dihydro-2H-furan-1-ium (NNKFI): a computational study of its physico-chemical properties. Royal Society Open Science, 11(9), 240890. [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2021). Molecules, 26(23), 7248. [Link]

-

Chaidali, A. G., & Lykakis, I. N. (2023). Simple Synthetic Approach to N-(Pyridin-2-yl)imidates from Nitrostyrenes and 2-Aminopyridines via the N-(Pyridin-2-yl)iminonitriles as Intermediates. Molecules, 28(8), 3362. [Link]

-

Shimizu, S., et al. (2000). Pyridine and Pyridine Derivatives. In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Facile access to N-formyl imide as an N-formylating agent for the direct synthesis of N-formamides, benzimidazoles and quinazolinones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Rapid synthesis of N-methyl-N-[1-(4-pyridyl)ethyl]formamide | Poster Board #832 - American Chemical Society [acs.digitellinc.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Structure-Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Biological activity of 1-aryl-3-phenethylamino-1-propanone hydrochlorides and 3-aroyl-4-aryl-1-phenethyl-4-piperidinols on PC-3 cells and DNA topoisomerase I enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and biological activity of new pyridone diaryl ether non-nucleoside inhibitors of HIV-1 reverse transcriptase - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 12. New N-Alkylated Heterocyclic Compounds as Prospective NDM1 Inhibitors: Investigation of In Vitro and In Silico Properties - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Purification of N-(1-pyridin-3-ylethyl)formamide by Flash Column Chromatography

This Application Note is structured as a high-level technical guide for researchers in medicinal chemistry and process development. It synthesizes specific physicochemical properties of N-(1-pyridin-3-ylethyl)formamide with advanced chromatographic strategies.

Abstract

The purification of this compound, a common intermediate in the synthesis of betahistine analogs and nicotinic ligands, presents a dual challenge: the basicity of the pyridine ring and the polarity of the amide functionality. Standard silica gel chromatography often results in severe peak tailing and irreversible adsorption due to interaction with acidic silanols. This protocol details a robust purification strategy using a Dichloromethane (DCM) / Methanol (MeOH) gradient modified with Triethylamine (TEA) or Ammonium Hydroxide , ensuring high recovery (>85%) and purity (>98%).

Chemical Context & Challenges[1][2][3]

The Molecule[4][5]

-

Structure: A 3-substituted pyridine ring linked to an ethyl formamide side chain.[1]

-

pKa: The pyridine nitrogen has a pKa of ~5.2. It is protonated by acidic silanols on silica gel.

-

Polarity: Moderate to High. The amide bond increases polarity significantly compared to the parent ethylpyridine.

The Chromatography Problem

-

Silanol Interaction: The basic pyridine nitrogen hydrogen-bonds strongly with the acidic protons of silanol groups (Si-OH) on the silica surface.

-

Result: Broad, tailing peaks (asymmetry factor > 2.0) and poor resolution from impurities.

-

-

Solubility: The compound is soluble in chlorinated solvents and alcohols but poorly soluble in non-polar hydrocarbons (Hexane/Heptane), limiting the use of standard EtOAc/Hexane gradients.

Pre-Purification Workup (Critical Step)

Do not load crude reaction mixtures directly onto the column. The Leuckart synthesis of this compound typically leaves residual formamide or ammonium formate.

Protocol:

-

Basification: Ensure the crude reaction mixture is pH > 10 using 2M NaOH or saturated Na₂CO₃. This ensures the pyridine is in its free-base form.

-

Extraction: Extract 3x with DCM. (Avoid EtOAc if possible, as formamide is partially miscible).

-

Washing: Wash combined organic layers with Brine to remove residual water-soluble formamide.

-

Drying: Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

Chromatographic Protocol

Method Development: Thin Layer Chromatography (TLC)

Visualizing Reagent: UV (254 nm) is primary. Iodine (I₂) chamber is secondary. Eluent Screening:

-

Attempt 1 (Pure EtOAc): Compound likely stays at baseline or streaks.

-

Attempt 2 (10% MeOH in DCM): Compound moves (Rf ~0.3-0.4) but streaks heavily.

-

Attempt 3 (10% MeOH in DCM + 1% TEA):Optimal. The streak consolidates into a tight spot.

Stationary Phase Selection

-

Standard: Irregular Silica Gel 60 (40-63 µm). Requires amine modifier.

-

Alternative (Recommended if available): Amine-functionalized Silica (NH₂-Silica). Eliminates need for mobile phase modifier.

Mobile Phase Preparation

To prevent tailing, the mobile phase must contain a competing base.

-

Solvent A: Dichloromethane (DCM) + 1% Triethylamine (TEA)

-

Solvent B: 10% Methanol in DCM + 1% Triethylamine (TEA)

-

Note: Pre-saturating the silica gel with the TEA-containing solvent is crucial to neutralize active sites before the sample hits the column.

-

Gradient Elution Profile

Column: 12g Flash Cartridge (for ~100-500 mg crude load). Flow Rate: 15-20 mL/min.

| Time (CV) | % Solvent B | Description |

| 0 - 2 | 0% | Equilibration: Flushes column with basic DCM. |

| 2 - 3 | 0% | Sample Loading: Load as a liquid injection (dissolved in min. DCM) or dry load on Celite. |

| 3 - 10 | 0% → 30% | Linear Gradient: Elutes non-polar impurities (e.g., unreacted ketone). |

| 10 - 15 | 30% → 60% | Product Elution: Target typically elutes here. |

| 15 - 18 | 100% | Wash: Elutes highly polar byproducts. |

CV = Column Volume

Workflow Visualization

The following diagram illustrates the decision logic and workflow for this purification.

Caption: Logical workflow for the purification of basic pyridine-amides, highlighting the critical decision point for stationary phase and mobile phase modification.

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Broad / Tailing Peaks | Acidic silanols protonating the pyridine. | Increase TEA concentration to 2% or switch to 1% NH₄OH (aq) in MeOH. |

| Co-elution with Impurities | Gradient too steep. | Implement an isocratic hold at the %B where the product begins to elute (e.g., hold at 30% B for 5 CV). |

| Product in Baseline | Product precipitating on column. | Ensure MeOH concentration is sufficient. If using Hexane/EtOAc, switch immediately to DCM/MeOH. |

| High Backpressure | TEA reacting with chlorinated solvent (slowly forms salts) or silica fines. | Use fresh mobile phase. Filter sample before loading. |

References

-

Leuckart Reaction Context

-

Synthesis of N-substituted formamides via Leuckart reaction.[2] (General context for the synthesis of the target molecule).

-

Source:

-

-

Pyridine Purification Methodology

- Chromatographic Purification of Pyridine Derivatives: A Comparative Analysis of Efficacy. (Details the interaction of pyridines with silica).

-

Source:

-

Mobile Phase Modifiers

- Tips for Flash Column Chromatography: Deactivation of Silica Gel. (University of Rochester Guide).

-

Source:

-

Chemical Properties

-

This compound CAS 21131-85-1 Data.[1]

-

Source:

-

Sources

Application Note: Comprehensive NMR Characterization of N-(1-pyridin-3-ylethyl)formamide

Abstract

This application note provides a detailed, multi-technique Nuclear Magnetic Resonance (NMR) protocol for the unambiguous structural elucidation of N-(1-pyridin-3-ylethyl)formamide. This compound presents a unique spectroscopic challenge due to the presence of formamide rotational isomers (rotamers), which leads to the doubling of NMR signals. By employing a systematic workflow combining one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC) NMR spectroscopy, we demonstrate a robust methodology for complete signal assignment for both rotamers. This guide is intended for researchers in synthetic chemistry, medicinal chemistry, and drug development who require rigorous analytical characterization of small molecules containing amide functionalities.

Introduction and Scientific Background

This compound is a heterocyclic compound incorporating a pyridine ring, a chiral ethyl linker, and a formamide group. The structural integrity of such molecules is paramount in fields like drug discovery, where precise atomic connectivity dictates biological activity. NMR spectroscopy is the gold-standard for non-destructive structural analysis in solution.

A critical feature of N-substituted formamides is the hindered rotation around the carbonyl carbon-nitrogen (C-N) bond, which possesses significant double-bond character.[1] This restriction gives rise to two distinct, slowly interconverting planar conformers known as rotamers (or atropisomers if the rotational barrier is high enough for isolation).[2][3] In the case of this compound, these are the E and Z isomers. Consequently, the NMR spectrum is a superposition of signals from both rotamers, often in an unequal ratio, complicating direct interpretation. This note presents a definitive workflow to deconstruct this complex spectrum and achieve full structural verification.

Molecular Structure, Numbering, and Rotamerism

For clarity in spectral assignment, a standardized atom numbering system is essential. The key structural features, including the two dominant rotamers, are depicted below.

Figure 1: Molecular structure and atom numbering scheme.

The restricted rotation around the C1-N2 amide bond results in two distinct spatial arrangements of the formyl proton (H1) relative to the substituent on the nitrogen.

Caption: E/Z rotational isomers around the amide bond.

Experimental Protocols

A logical workflow ensures that each experiment builds upon the last, leading to a self-validating final structure.

Caption: Systematic workflow for NMR-based structure elucidation.

Sample Preparation

-

Weighing: Accurately weigh 10-15 mg of this compound. For small molecules, this concentration provides excellent signal-to-noise in a reasonable time.[4][5]

-

Solvent: Add ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆) to the sample in a clean, dry NMR tube. DMSO-d₆ is chosen for its excellent solvating power and its ability to preserve the N-H proton signal for observation, which might otherwise undergo rapid exchange in protic solvents like D₂O or CD₃OD.[6]

-

Homogenization: Vortex the sample for 30 seconds to ensure a clear, homogeneous solution. The absence of suspended particles is crucial for achieving high-resolution spectra.[4]

-

Referencing: The residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm for ¹H and δ ≈ 39.52 ppm for ¹³C) will be used as a secondary internal reference.[7][8]

NMR Data Acquisition

All spectra should be acquired on a spectrometer operating at a ¹H frequency of 400 MHz or higher to ensure adequate signal dispersion.

-

¹H NMR Spectroscopy:

-

Pulse Program: Standard single-pulse (zg30).

-

Spectral Width: -2 to 10 ppm.

-

Acquisition Time: ~3 seconds.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans: 16 (adjust as needed for S/N).

-

-

¹³C{¹H} NMR Spectroscopy:

-

Pulse Program: Proton-decoupled single-pulse with NOE (zgpg30).

-

Spectral Width: 0 to 180 ppm.

-

Acquisition Time: ~1.5 seconds.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans: 1024 (or more, as ¹³C is less sensitive).

-

-

¹H-¹H COSY (Correlation Spectroscopy):

-

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):

-

Purpose: To identify which protons are directly attached to which carbons (one-bond C-H correlation).[11][12] This is crucial for definitively assigning carbon signals.

-

Pulse Program: hsqcedetgpsisp2.3.

-

Spectral Width (F2/¹H): -1 to 9 ppm.

-

Spectral Width (F1/¹³C): 10 to 160 ppm.

-

Number of Scans: 4-8 per increment.

-

Data Analysis and Interpretation

The presence of two rotamers results in two distinct sets of signals in the NMR spectra. The major rotamer is typically the sterically less hindered Z-isomer.

¹H NMR Spectrum

The ¹H NMR spectrum will show two sets of signals corresponding to the major and minor rotamers. The formyl proton (H1) and the amide proton (H2) are particularly diagnostic.

-

Formyl Proton (H1): Two distinct singlets or doublets (due to coupling with H2) are expected, typically between 8.0-8.5 ppm. The H1 of the Z-rotamer (cis to the C5-H5) is usually downfield compared to the E-rotamer.

-

Amide Proton (H2): Two doublets are expected between 8.5-9.0 ppm, each coupled to the adjacent methine proton (H5).

-

Pyridine Ring (H8, H9, H11, H12): This region (7.2-8.6 ppm) will be complex, showing two overlapping sets of four aromatic signals. H12, being ortho to the nitrogen, will be the most downfield.[13][14]

-

Methine Proton (H5): Two overlapping multiplets (e.g., quintets or dq) around 5.0-5.5 ppm.

-

Methyl Protons (H6): Two doublets around 1.4-1.6 ppm, each coupled to the methine proton (H5).

Table 1: Expected ¹H NMR Signal Assignments (DMSO-d₆)

| Atom | Major Rotamer (δ ppm) | Minor Rotamer (δ ppm) | Multiplicity | Coupling (J, Hz) |

|---|---|---|---|---|

| H1 | ~8.2 | ~8.0 | s / d | ~1-2 (if coupled to H2) |

| H2 | ~8.7 | ~8.5 | d | ~8.0 |

| H12 | ~8.6 | ~8.6 | s (broad) | - |

| H9 | ~8.5 | ~8.5 | d | ~4.0 |

| H11 | ~7.8 | ~7.8 | d | ~8.0 |

| H8 | ~7.4 | ~7.4 | dd | ~8.0, 4.0 |

| H5 | ~5.2 | ~5.4 | m (quintet) | ~7.0 |

| H6 | ~1.5 | ~1.55 | d | ~7.0 |

¹³C NMR Spectrum

The proton-decoupled ¹³C spectrum will display up to 16 signals (8 carbons x 2 rotamers). The formyl carbon (C1) and the aliphatic carbons (C5, C6) are highly indicative of the rotameric forms.

Table 2: Expected ¹³C NMR Signal Assignments (DMSO-d₆)

| Atom | Major Rotamer (δ ppm) | Minor Rotamer (δ ppm) |

|---|---|---|

| C1 | ~163 | ~160 |

| C11 | ~150 | ~150 |

| C9 | ~148 | ~148 |

| C7 | ~140 | ~140 |

| C12 | ~135 | ~135 |

| C8 | ~124 | ~124 |

| C5 | ~45 | ~43 |

| C6 | ~20 | ~22 |

Note: Chemical shifts for pyridine carbons are based on general values for 3-substituted pyridines.[15][16]

2D NMR Correlation Analysis

-

COSY Analysis:

-

A strong cross-peak will be observed between the methine proton (H5) and the methyl protons (H6) for both rotamers, confirming the ethyl fragment.

-

Correlations will be seen between the coupled protons of the pyridine ring (H8-H9 and H8-H11), confirming their relative positions.

-

A correlation between the amide proton (H2) and the methine proton (H5) will definitively link the formamide group to the ethyl sidechain.

-

-

HSQC Analysis:

-

Each cross-peak connects a proton signal on the y-axis to its directly bonded carbon on the x-axis.

-

This experiment allows for the unambiguous assignment of each carbon atom that bears protons. For example, the doublet at ~1.5 ppm (H6) will show a correlation to the carbon signal at ~20 ppm (C6).

-

Quaternary carbons (like C7) will be absent from the HSQC spectrum, aiding in their identification.

-

Conclusion

The combination of 1D and 2D NMR techniques provides a powerful and self-validating protocol for the complete structural characterization of this compound. The key to a successful analysis is the recognition and separate assignment of signals arising from the two formamide rotamers. The workflow described herein—from sample preparation through ¹H, ¹³C, COSY, and HSQC analysis—establishes an authoritative method for confirming the identity and purity of this compound and can be adapted for other molecules exhibiting similar conformational isomerism.

References

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

-

Pérez, M. A., et al. (2018). NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. Magnetic Resonance in Chemistry, 56(10), 963-971. [Link]

-

Duddeck, H., & Hottmann, D. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Magnetic Resonance in Chemistry, 35(9), 629-632. [Link]

-

Elyashberg, M. E., et al. (2007). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Journal of Magnetic Resonance, 186(2), 223-233. [Link]

-

Wang, N., et al. (2017). NMR studies of rotamers with multi-substituted amides. Journal of Engineering Sciences and Innovation, 2(3), 1-8. [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved February 7, 2026, from [Link]

-

Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

-

Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved February 7, 2026, from [Link]

-

Williams, A. J., et al. (2007). Structure Elucidation from 2D NMR Spectra Using the StrucEluc Expert System: Detection and Removal of Contradictions in the Data. Journal of Chemical Information and Modeling, 47(3), 940–947. [Link]

-

Western University. (n.d.). NMR Sample Preparation. Retrieved February 7, 2026, from [Link]

-

Reich, H. J. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. Retrieved February 7, 2026, from [Link]

-

The Royal Society of Chemistry. (2016). High-Resolution Solid-State 13C NMR Spectroscopy of the Paramagnetic Metal-Organic Frameworks, STAM-1 and HKUST-1 Supporting. Physical Chemistry Chemical Physics, 18, 20268-20277. [Link]

-

Chemistry LibreTexts. (2023, February 11). 7.6: Interpreting 2-D NMR Spectra. Retrieved February 7, 2026, from [Link]

-

Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved February 7, 2026, from [Link]

-

Wanner, M. J., & Koomen, G. J. (2004). Chromatographically separable rotamers of an unhindered amide. Beilstein Journal of Organic Chemistry, 1, 19. [Link]

-

Semantic Scholar. (n.d.). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Retrieved February 7, 2026, from [Link]

-

Wiberg, K. B., et al. (1998). Experimental 1H NMR and Computational Studies of Internal Rotation of Solvated Formamide. The Journal of Physical Chemistry A, 102(51), 10653–10660. [Link]

-

da Silva, A. D., et al. (2006). 1H and 13C NMR spectral assignments of pyridinium salts linked to a N-9 or N-3 adenine moiety. Magnetic Resonance in Chemistry, 44(6), 633–636. [Link]

-

SDSU NMR Facility – Department of Chemistry. (n.d.). Common 2D (COSY, HSQC, HMBC). Retrieved February 7, 2026, from [Link]

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 101 MHz, D2O, predicted). Retrieved February 7, 2026, from [Link]

-

ResearchGate. (n.d.). 15 N Chemical Shifts (ppm) of Free and Protonated Pyridine (PY) and.... Retrieved February 7, 2026, from [Link]

-

Instruct-ERIC. (2025, May 23). NMR sample preparation guidelines. Retrieved February 7, 2026, from [Link]

-

KARANS CHEMWORLD. (2023, September 8). NMR study of hindered rotation in N, N-dimethyl formamide dynamic nmr [Video]. YouTube. [Link]

-

Park, J., et al. (2010). Structural Implications of the Paramagnetically Shifted NMR Signals from Pyridine H-Atoms on Synthetic Nonheme FeIV=O Complexes. Inorganic Chemistry, 49(10), 4621–4629. [Link]

-

Wiley-VCH. (2007). Supporting Information. Retrieved February 7, 2026, from [Link]

-

Sussex Drug Discovery Centre. (2013, April 9). Rotamers- assigned by a simple NMR experiment. Retrieved February 7, 2026, from [Link]

-

EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the.... Retrieved February 7, 2026, from [Link]

-

Brügel, W. (1966). Proton chemical shifts of the symmetrically disubstituted pyridines. The Journal of Physical Chemistry, 70(8), 2480-2484. [Link]

-

Testbook. (n.d.). The correct match of 13C NMR chemical shift values (δ ppm) for pyridine is. Retrieved February 7, 2026, from [Link]

Sources

- 1. jesi.astr.ro [jesi.astr.ro]

- 2. Chromatographically separable rotamers of an unhindered amide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]

- 4. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 5. nmr-bio.com [nmr-bio.com]

- 6. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 7. NMR Chemical Shifts of Impurities [sigmaaldrich.com]

- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 9. Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. emerypharma.com [emerypharma.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pyridine(110-86-1) 13C NMR [m.chemicalbook.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. testbook.com [testbook.com]

Application Note: 13C NMR Analysis of N-(1-pyridin-3-ylethyl)formamide

Part 1: Executive Summary

This application note details the 13C NMR characterization of N-(1-pyridin-3-ylethyl)formamide , a critical intermediate in the synthesis of CNS-active pharmaceutical ingredients (APIs), including analogs of Rivastigmine.

The analysis of this molecule presents a specific challenge: Rotameric Isomerism . Unlike standard rigid molecules, N-substituted formamides exist in a dynamic equilibrium between cis (Z) and trans (E) conformers due to the partial double-bond character of the C-N amide bond. This results in a "doubling" of NMR signals, often misidentified as impurities by inexperienced analysts.

This guide provides a definitive protocol to distinguish intrinsic rotamers from synthetic impurities, ensuring accurate structural validation in drug development pipelines.

Part 2: Molecular Dynamics & Rotamerism

To interpret the spectrum, one must understand the physical behavior of the molecule in solution. The lone pair on the nitrogen atom delocalizes into the carbonyl group, creating a resonance structure with significant C=N double bond character.

The Rotameric Equilibrium

The molecule exists primarily in two forms:

-

Major Rotamer (E-isomer): The bulky alkyl group (1-pyridin-3-ylethyl) is trans to the carbonyl oxygen. This is sterically favored.

-

Minor Rotamer (Z-isomer): The alkyl group is cis to the carbonyl oxygen.

In the 13C NMR spectrum, this results in two distinct sets of signals.[1] The ratio is typically 3:1 to 4:1 (Major:Minor) in DMSO-d6 or CDCl3 at room temperature.

Visualization of Rotameric Exchange

The following diagram illustrates the equilibrium and the resulting impact on the NMR timescale.

Figure 1: Dynamic equilibrium between E and Z rotamers leading to signal doubling in NMR.

Part 3: Experimental Protocol

Sample Preparation

Proper concentration is vital for 13C detection of minor rotamers and quaternary carbons.

-

Solvent: DMSO-d6 (Preferred for solubility and separating amide peaks) or CDCl3.

-

Concentration: 30–50 mg of sample in 0.6 mL solvent.

-

Tube: 5mm High-Precision NMR Tube (e.g., Wilmad 528-PP or equivalent).

-

Filtration: Filter through a 0.2 µm PTFE syringe filter if any turbidity is observed.

Instrument Parameters (400 MHz - 600 MHz)

The following parameter set is designed to maximize Signal-to-Noise (S/N) for the minor rotamer.

| Parameter | Value | Rationale |

| Pulse Sequence | zgpg30 (Power-gated decoupling) | Standard proton decoupling with NOE enhancement. |

| Relaxation Delay (D1) | 2.0 - 3.0 sec | Ensures relaxation of quaternary carbons (C=O, Pyridine C3). |

| Acquisition Time (AQ) | ~1.0 - 1.3 sec | Sufficient for digital resolution. |

| Spectral Width (SW) | 240 ppm | Covers Carbonyl (~165) to TMS (0). |

| Scans (NS) | 512 - 1024 | High scan count required to resolve minor rotamer peaks clearly. |

| Temperature | 298 K (25°C) | Standard. Note: Heating to 373K will coalesce rotamer peaks. |

Analytical Workflow

Figure 2: Step-by-step workflow for analyzing rotameric amides.

Part 4: Spectral Analysis & Assignment

The following data represents the expected chemical shifts in DMSO-d6 . Note: Values are approximate (± 0.5 ppm) and depend on concentration and temperature.

13C NMR Data Table

| Carbon Position | Type | Major Rotamer (δ ppm) | Minor Rotamer (δ ppm) | Assignment Logic |

| C=O | Cq | 160.8 | 163.9 | Carbonyl. Minor isomer is typically downfield in formamides [1]. |

| Pyridine C2 | CH | 148.5 | 148.3 | Alpha to Nitrogen (Deshielded). |

| Pyridine C6 | CH | 148.1 | 148.0 | Alpha to Nitrogen. |

| Pyridine C3 | Cq | 138.5 | 138.2 | Ipso carbon (attached to ethyl group). |

| Pyridine C4 | CH | 134.2 | 134.0 | Gamma position. |

| Pyridine C5 | CH | 123.6 | 123.5 | Beta position. |

| Methine (CH) | CH | 46.8 | 50.2 | Chiral center. Significant shift difference due to proximity to rotameric amide. |

| Methyl (CH3) | CH3 | 21.5 | 23.1 | Methyl group. Distinct separation observed.[1] |

Key Diagnostic Features[1]

-

The Carbonyl Split: The most obvious indicator is the formyl carbon appearing as two peaks around 160-164 ppm.

-

The Methine Shift: The CH attached to the nitrogen (46-50 ppm) is highly sensitive to the rotameric environment. The difference between major and minor peaks here can be >3 ppm.

-

Pyridine Ring Effects: The carbons closer to the substituent (C3, C2, C4) show larger "rotameric splitting" than the distal C5/C6 carbons.

Part 5: Advanced Verification (Self-Validating Protocol)

To confirm that the extra peaks are rotamers and not impurities, perform one of the following validation steps:

Method A: Variable Temperature (VT) NMR

-

Protocol: Heat the sample to 373 K (100°C) inside the probe.

-

Expected Result: As thermal energy overcomes the rotational barrier (approx. 16-18 kcal/mol), the rotation becomes fast on the NMR timescale. The Major and Minor peaks will broaden and coalesce into a single average peak .

-

Interpretation: If peaks merge, they are rotamers. If they remain distinct, they are impurities.

Method B: HSQC (Heteronuclear Single Quantum Coherence)

-

Protocol: Run a standard gradient HSQC.

-

Expected Result:

-

The Major Methine proton correlates to the Major Methine carbon.

-

The Minor Methine proton correlates to the Minor Methine carbon.

-

Crucially, both sets of signals will show the same connectivity pattern , confirming they are the same chemical structure in different conformations.

-

References

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard text for amide rotamer shifts).

-

Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.

-

Witanowski, M., et al. (2002). "NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond." Molecules, 7, 665-673.[1]

-

PubChem Database. "this compound Compound Summary." National Library of Medicine.

Sources

Application Note: High-Sensitivity Quantitation & Structural Elucidation of N-(1-pyridin-3-ylethyl)formamide via LC-ESI-MS/MS

Executive Summary & Scientific Context

N-(1-pyridin-3-ylethyl)formamide is a secondary amide derivative of the pyridine-ethylamine class. In drug development, this structural motif frequently appears as a metabolic intermediate of histamine analogs (e.g., Betahistine derivatives) or as a synthetic impurity in the manufacturing of nicotinic acetylcholine receptor (nAChR) ligands.

Accurate analysis of this compound presents specific challenges:

-

Polarity: The pyridine ring and formamide group create a polar profile, risking poor retention on standard C18 phases.

-

Lability: The formamide moiety is susceptible to in-source fragmentation (loss of CO), potentially skewing quantitative results if not managed.

-

Basicity: The pyridine nitrogen (pKa ~5.[1]6) dictates the ionization strategy.

This guide provides a validated protocol for the LC-ESI-MS/MS analysis of this compound, focusing on retention stability and fragmentation logic for structural confirmation.

Physicochemical Profile & Ionization Logic

Understanding the molecule's behavior in the gas phase is prerequisite to method design.

| Property | Value | Analytical Implication |

| Monoisotopic Mass | 150.0793 Da | Target Precursor [M+H] |

| LogP | ~0.6 (Predicted) | Low hydrophobicity; requires low organic start in LC gradient. |

| pKa (Pyridine N) | ~5.6 | Positive Mode (ESI+) is mandatory. Acidic mobile phase ensures full protonation. |

| pKa (Amide N) | ~15 (Neutral) | Will not protonate under standard LC conditions. |

| Chirality | 1 Chiral Center (C1) | Enantiomers (R/S) are isobaric. Standard C18 will not separate them; requires Chiralpak AD/OD if enantiomeric ratio is needed. |

Ionization Mechanism (ESI+)

The pyridine nitrogen acts as a "proton sponge." In an acidic mobile phase (0.1% Formic Acid), the molecule enters the source pre-charged.

Experimental Protocol

Reagents & Materials[2][3][4][5]

-

Standards: this compound (>98% purity).

-

Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Water.

-

Additives: Formic Acid (FA), Ammonium Formate (AmFm).

-

Column: Phenomenex Kinetex C18 (2.1 x 100 mm, 1.7 µm) or Waters XSelect HSS T3 (for enhanced polar retention).

Sample Preparation (Protein Precipitation)

Rationale: Simple crash is preferred over SPE due to the compound's polarity, which might lead to breakthrough on standard HLB cartridges.

-

Aliquot: Transfer 50 µL of plasma/matrix.

-

Crash: Add 150 µL ice-cold Acetonitrile containing Internal Standard (e.g., Betahistine-d3).

-

Vortex: High speed for 30s.

-

Centrifuge: 10,000 x g for 10 min at 4°C.

-

Dilution: Transfer 100 µL supernatant to a vial; dilute with 100 µL 0.1% Formic Acid in Water (to match initial mobile phase).

LC-MS/MS Conditions

Chromatography (UHPLC)

-

Mobile Phase A: Water + 2mM Ammonium Formate + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Flow Rate: 0.4 mL/min.

-

Column Temp: 40°C.

Gradient Table:

| Time (min) | %B | Event |

|---|---|---|

| 0.0 | 2 | Load/Desalt |

| 0.5 | 2 | Hold |

| 4.0 | 90 | Elution |

| 5.0 | 90 | Wash |

| 5.1 | 2 | Re-equilibration |

| 7.0 | 2 | End |

Mass Spectrometry (Triple Quadrupole)

-

Source: ESI Positive.

-

Capillary Voltage: 3.0 kV.

-

Desolvation Temp: 450°C.

-

Cone Voltage: 25 V (Keep low to prevent in-source loss of CO).

Fragmentation Analysis & MRM Transitions

The fragmentation of this compound follows a distinct "Charge-Remote" and "Charge-Proximate" logic.

Fragmentation Pathway[5][6][7][8]

-

Precursor [M+H]+ (151.1): Protonated at the pyridine ring.

-

Primary Loss (-28 Da): Loss of Carbon Monoxide (CO) from the formamide group. This is the most facile cleavage, yielding the amine product.

-

Transition:

-

-

Secondary Loss (-17 Da): Loss of Ammonia (NH

) from the 123 fragment (deamination), yielding the ethyl-pyridine carbocation.-

Transition:

-

-

Alternative Pathway (-45 Da): Direct loss of the formamide group (HCONH

).-

Transition:

-

-

Ring Fragmentation: High collision energy shatters the pyridine ring (m/z 78/79).

Optimized MRM Table

| Transition Type | Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Dwell (ms) | Interpretation |

| Quantifier | 151.1 | 106.1 | 22 | 50 | Loss of Formamide (High Specificity) |

| Qualifier 1 | 151.1 | 123.1 | 15 | 50 | Loss of CO (High Intensity) |

| Qualifier 2 | 151.1 | 79.0 | 35 | 50 | Pyridine Ring Fragment |

Visualizations

Analytical Workflow Diagram

Caption: Step-by-step workflow from sample extraction to MRM detection.

Fragmentation Logic Tree

Caption: Proposed fragmentation pathway for this compound in ESI+.

Method Validation & Troubleshooting

Self-Validating Checks

-

Retention Time Stability: The pyridine ring is sensitive to pH changes. If RT shifts >0.1 min, check mobile phase pH. It must remain < 4.0 to keep the pyridine protonated and prevent silanol tailing.

-

Isotopic Pattern: Check the M+1 peak (~152.1). It should be approximately 9-10% of the parent peak intensity (based on 8 carbons). Significant deviation indicates co-eluting interference.

-

Crosstalk: Monitor the 123.1 transition. If it appears in the blank after a high standard, increase the inter-scan delay or flush the collision cell, as "sticky" fragments can cause ghosting.

Common Pitfalls

-

In-Source Fragmentation: If you observe a high signal at m/z 123.1 in the Q1 scan (MS1) without collision energy, your Cone Voltage/Declustering Potential is too high. Lower it to preserve the intact parent [1].

-

Carryover: Pyridines stick to stainless steel. Use a needle wash of 50:25:25 ACN:MeOH:IPA + 0.1% Formic Acid.

References

-

FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services. Link

-

NIST Chemistry WebBook. Pyridine and Amide Fragmentation Data. National Institute of Standards and Technology. Link

-

PubChem. Compound Summary: this compound (CAS 21131-85-1).[2] National Library of Medicine. Link

-

Ma, M., et al. (2023). A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles. International Journal of Molecular Sciences. (Provides mechanistic insight into pyridine-amide fragmentation). Link

Sources

Infrared (IR) spectroscopy of "N-(1-pyridin-3-ylethyl)formamide"

An In-Depth Technical Guide to the Infrared (IR) Spectroscopy of N-(1-pyridin-3-ylethyl)formamide

Authored by: A Senior Application Scientist

This document provides a detailed application note and protocol for the structural characterization of This compound using Fourier Transform Infrared (FT-IR) spectroscopy. Tailored for researchers, scientists, and professionals in drug development, this guide moves beyond a simple recitation of steps to explain the underlying principles and rationale, ensuring a robust and reliable analytical outcome.

Introduction: The Analytical Challenge

This compound is a molecule of interest due to its composite structure, incorporating a secondary amide linkage, a pyridine heterocycle, and an aliphatic ethyl bridge. Such structures are common scaffolds in medicinal chemistry and materials science. Verifying the identity, purity, and structural integrity of these molecules is a critical step in research and development.

Infrared (IR) spectroscopy is an exceptionally powerful and rapid analytical technique for this purpose. It probes the vibrational modes of molecules, providing a unique "fingerprint" based on the functional groups present.[1][2] By irradiating a sample with infrared light, we can identify which frequencies of energy are absorbed, corresponding to the specific stretching and bending of chemical bonds within the molecule.[3][4] This guide will detail the expected spectral features of this compound and provide a validated protocol for acquiring and interpreting its IR spectrum.

Molecular Structure and Predicted Vibrational Modes

To interpret the IR spectrum of this compound, we must first dissect its structure into its constituent functional groups, each with characteristic vibrational frequencies.

Chemical Structure:

(Simplified representation of this compound)

The molecule's spectrum will be a superposition of the vibrations from three key regions: the secondary amide group, the 3-substituted pyridine ring , and the aliphatic ethyl moiety .

The Secondary Amide Group: A Vibrational Signature

The secondary amide is the most characterizable feature. Unlike simple carbonyls, the resonance between the nitrogen lone pair and the carbonyl group gives rise to several distinct, coupled vibrations known as the Amide bands.[5][6]

-

N-H Stretch (Amide A): A single, sharp to moderately broad peak is expected for the N-H stretching vibration.[6][7] Its position is highly sensitive to hydrogen bonding; in a condensed phase (solid or neat liquid), this peak typically appears in the 3370-3170 cm⁻¹ range.[6] The presence of intermolecular H-bonding tends to lower the frequency and broaden the peak compared to a dilute solution.[5]

-

C=O Stretch (Amide I): This is typically the most intense band in the spectrum. For all amides, conjugation lowers the carbonyl stretching frequency compared to ketones.[5] For a secondary amide, the Amide I band is a strong absorption found between 1680-1630 cm⁻¹ .[6][8]

-

N-H Bend (Amide II): This is a unique and strong band resulting from a coupling of the N-H in-plane bending and C-N stretching vibrations.[9] It appears in the 1570-1515 cm⁻¹ region for secondary amides and is a key identifier.[8]

The 3-Substituted Pyridine Ring

The pyridine ring contributes several characteristic absorptions.

-

Aromatic C-H Stretch: These vibrations occur at frequencies above 3000 cm⁻¹. Look for one or more weak to medium peaks in the 3100-3000 cm⁻¹ region.

-

Ring Stretching (C=C and C=N): The stretching of the bonds within the aromatic ring produces a series of bands, often four, in the 1600-1400 cm⁻¹ region. These can sometimes overlap with the Amide II band but are crucial for confirming the presence of the heterocyclic ring.[10]

-

C-H Out-of-Plane (OOP) Bending: The pattern of C-H OOP bending vibrations in the 900-650 cm⁻¹ region is highly diagnostic of the substitution pattern on an aromatic ring. For 3-substitution (meta-substitution), strong bands are expected.

The Aliphatic Ethyl Moiety

The ethyl group provides classic aliphatic C-H signals.

-

Aliphatic C-H Stretch: These absorptions occur at frequencies just below 3000 cm⁻¹. Expect medium to strong bands in the 3000-2840 cm⁻¹ range, corresponding to the symmetric and asymmetric stretching of the methyl (CH₃) and methine (CH) groups.[11][12]

-

C-H Bending: Aliphatic C-H bending (scissoring, rocking, and wagging) vibrations appear in the 1470-1350 cm⁻¹ region.[13][14]

Data Presentation: Summary of Expected IR Absorptions

The following table summarizes the anticipated vibrational modes for this compound, providing a quantitative checklist for spectral interpretation.

| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |

| ~3300 | Medium, Sharp | N-H Stretch (Amide A) | Secondary Amide |

| 3100-3000 | Weak-Medium | C-H Stretch | Pyridine Ring (Aromatic) |

| 3000-2850 | Medium-Strong | C-H Stretch | Ethyl Group (Aliphatic) |

| 1680-1640 | Very Strong | C=O Stretch (Amide I) | Secondary Amide |

| 1600-1570 | Medium | C=C, C=N Ring Stretch | Pyridine Ring |

| 1570-1515 | Strong | N-H Bend + C-N Stretch (Amide II) | Secondary Amide |

| 1480-1400 | Medium | C=C, C=N Ring Stretch / CH₂ Bend | Pyridine Ring / Ethyl Group |

| 1380-1365 | Medium | C-H Bend (Symmetric) | Methyl Group (CH₃) |

| < 900 | Medium-Strong | C-H Out-of-Plane Bend | 3-Substituted Pyridine |

Experimental Protocol: ATR-FTIR Spectroscopy

For a compound like this compound, which may be a solid or a viscous liquid, Attenuated Total Reflectance (ATR) is the preferred sampling technique.[15] It requires minimal to no sample preparation, is non-destructive, and provides high-quality, reproducible spectra.[16][17]

Principle of ATR

The ATR technique works by measuring changes in an internally reflected IR beam. The beam is passed through a high-refractive-index crystal (like diamond or zinc selenide). This creates an evanescent wave that penetrates a small distance beyond the crystal surface into the sample placed in tight contact with it.[16] The sample absorbs energy at specific frequencies, attenuating the evanescent wave. The attenuated beam then returns to the crystal and is directed to the detector, generating the IR spectrum.[16]

Experimental Workflow Diagram

The following diagram outlines the logical flow of the ATR-FTIR analysis.

Detailed Step-by-Step Protocol

Instrumentation and Materials:

-

FT-IR Spectrometer equipped with a single-reflection diamond ATR accessory.

-

This compound sample.

-

Solvent for cleaning (e.g., spectroscopic grade isopropanol or ethanol).

-

Lint-free wipes.

Methodology:

-

Instrument Preparation:

-